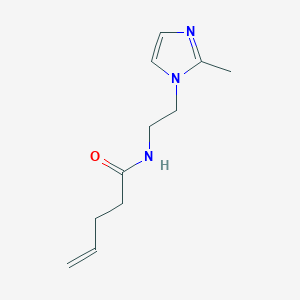

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pent-4-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

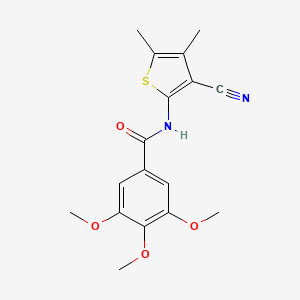

“N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pent-4-enamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Chemical Reactions Analysis

Imidazole and its derivatives are known to participate in a variety of chemical reactions due to their amphoteric nature . They show both acidic and basic properties, which makes them versatile in chemical synthesis .科学的研究の応用

Corrosion Inhibition

Compounds structurally related to N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pent-4-enamide, such as imidazoline derivatives, have been studied for their corrosion inhibition properties. Cruz, Martinez, Genescà, and García-Ochoa (2004) investigated the electrochemical behavior of imidazoline and its precursors in acid media, revealing imidazoline as an efficient corrosion inhibitor due to its active sites and plane geometry, which promotes coordination with metal surfaces (Cruz et al., 2004).

Catalysis in Organic Synthesis

N-heterocyclic carbenes (NHC), including imidazol-2-ylidenes, have demonstrated efficiency as catalysts in transesterification and acylation reactions. Grasa, Gueveli, Singh, and Nolan (2003) found that NHC catalysts facilitate the transformation of esters and alcohols under mild conditions, highlighting the versatile role of imidazole derivatives in organic synthesis (Grasa et al., 2003).

DNA Binding for Therapeutic Applications

Pyrrole-imidazole (Py-Im) polyamides, closely related in function to the target compound, are explored for their ability to bind specifically to DNA sequences. Liu and Kodadek (2009) studied the cellular permeability of these polyamides, revealing that modifications in the linker structure could significantly enhance their ability to enter cells, a crucial factor for their use in gene regulation therapies (Liu & Kodadek, 2009).

Material Science and Polymer Chemistry

Imidazole-based polyamides have been synthesized and characterized for their potential in material science. Bouck and Rasmussen (1993) synthesized polyamides from imidazole dicarboxylic acid and aliphatic diamines, noting their amorphous nature, good thermal stability, and solubility in various solvents, indicating their utility in creating advanced materials (Bouck & Rasmussen, 1993).

Drug Design and Medicinal Chemistry

In the context of medicinal chemistry, imidazole derivatives have been investigated for their pharmacological properties. Morgan et al. (1990) synthesized N-substituted imidazolylbenzamides, demonstrating their potential as selective class III agents for cardiac electrophysiological activity, illustrating the diverse pharmacological applications of imidazole derivatives (Morgan et al., 1990).

将来の方向性

作用機序

Target of Action

Imidazole-containing compounds are known to interact with a variety of biological targets. They are the core of some natural products such as histidine, purine, and histamine . .

Mode of Action

The mode of action of imidazole-containing compounds can vary widely depending on the specific compound and its targets. They can act as inhibitors, activators, or modulators of their target proteins

Biochemical Pathways

Imidazole-containing compounds can affect a variety of biochemical pathways due to their broad range of targets. They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Pharmacokinetics

The pharmacokinetic properties of imidazole-containing compounds can vary widely depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the compound’s chemical structure

Result of Action

The molecular and cellular effects of imidazole-containing compounds can vary widely depending on the specific compound and its mode of action. These effects can range from changes in protein activity to alterations in cellular signaling pathways

Action Environment

The action, efficacy, and stability of imidazole-containing compounds can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules

特性

IUPAC Name |

N-[2-(2-methylimidazol-1-yl)ethyl]pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-3-4-5-11(15)13-7-9-14-8-6-12-10(14)2/h3,6,8H,1,4-5,7,9H2,2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZGZKGHBHFQNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)CCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3-fluorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2682389.png)

![N-(1-cyanocyclopentyl)-2-[4-(2-hydroxy-3,3-dimethylbutyl)piperazin-1-yl]acetamide](/img/structure/B2682395.png)

![N-[3-[(2-Chloroacetyl)amino]cyclobutyl]cyclobutanecarboxamide](/img/structure/B2682402.png)

![4-(3,4-dimethoxyphenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2682407.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenylbutanamide](/img/structure/B2682408.png)

![Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2682409.png)